molecular formula C12H13FO4 B2596657 4-(tert-Butoxycarbonyl)-3-fluorobenzoic acid CAS No. 1448004-22-5

4-(tert-Butoxycarbonyl)-3-fluorobenzoic acid

Cat. No.: B2596657
CAS No.: 1448004-22-5
M. Wt: 240.23
InChI Key: OENRTSFIBLMLSD-UHFFFAOYSA-N
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Description

4-(tert-Butoxycarbonyl)-3-fluorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a fluorinated benzoic acid. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The presence of the fluorine atom adds unique properties to the compound, making it valuable in various chemical applications.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxycarbonyl)-3-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Depending on the nucleophile used, various substituted benzoic acids can be formed.

    Deprotection: The major product is 3-fluorobenzoic acid after the removal of the Boc group.

Mechanism of Action

The mechanism of action of 4-(tert-Butoxycarbonyl)-3-fluorobenzoic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. The deprotection process involves protonation of the carbonyl oxygen, leading to the cleavage of the Boc group and the formation of a stable carbocation, which is then eliminated .

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butoxycarbonyl)benzoic acid: Similar structure but lacks the fluorine atom.

    3-Fluorobenzoic acid: Lacks the Boc protecting group.

    4-(tert-Butoxycarbonyl)-2-fluorobenzoic acid: Similar structure with the fluorine atom in a different position.

Uniqueness

4-(tert-Butoxycarbonyl)-3-fluorobenzoic acid is unique due to the combination of the Boc protecting group and the fluorine atom. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various synthetic applications .

Properties

IUPAC Name

3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO4/c1-12(2,3)17-11(16)8-5-4-7(10(14)15)6-9(8)13/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENRTSFIBLMLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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